TH287 - 1609960-30-6

TH287

Catalog Number: EVT-284126
CAS Number: 1609960-30-6
Molecular Formula: C11H10Cl2N4
Molecular Weight: 269.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TH287 (6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine) is a small molecule identified as a potent and selective inhibitor of the enzyme MutT Homolog 1 (MTH1). [, , , ] MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized purine nucleoside triphosphates, specifically 8-oxo-dGTP, preventing their incorporation into DNA during replication. [, , , , ] This action is crucial for maintaining genome integrity in cells experiencing oxidative stress. [, , , ]

TH287 has emerged as a valuable tool in scientific research, particularly in oncology, due to its ability to inhibit MTH1 activity and potentially impact cancer cell survival. [, , , , , , , , , , , , , , ]

TH588

Compound Description: TH588 is a potent and selective small molecule inhibitor of MutT Homolog 1 (MTH1) [, , , ]. Similar to TH287, it binds to the active site of MTH1, preventing the enzyme from sanitizing oxidized dNTPs. This leads to the incorporation of damaged nucleotides into DNA, triggering DNA damage and cell death, primarily in cancer cells [, , ].

Relevance: TH588 is structurally related to TH287 and shares its mechanism of action as an MTH1 inhibitor. Both compounds are considered first-in-class nudix hydrolase family inhibitors and have shown promising anticancer activity in preclinical studies [, , ].

(S)-Crizotinib

Compound Description: (S)-Crizotinib is the active enantiomer of crizotinib, a drug initially developed as a dual c-MET/ALK inhibitor []. Research has revealed that (S)-crizotinib also exhibits potent MTH1 inhibitory activity [, , , ]. Similar to TH287, it binds to the MTH1 active site, hinders oxidized dNTP sanitation, and triggers DNA damage [].

Relevance: While structurally distinct from TH287, (S)-crizotinib exhibits a similar pharmacological profile by inhibiting MTH1. Interestingly, (S)-crizotinib displays superior pharmacokinetic properties compared to other MTH1 inhibitors like SCH51344, suggesting its potential as a more clinically viable candidate [].

SCH51344

Compound Description: SCH51344 is a small molecule previously identified as an inhibitor of RAS-dependent anchorage []. Further investigations revealed that this compound targets MTH1 within the cellular environment [].

IACS-4759

Compound Description: IACS-4759 is a small molecule MTH1 inhibitor []. Unlike TH287, it exhibits minimal cytotoxicity in cancer cells, despite its ability to reduce 8-oxodGTPase activity [].

Relevance: IACS-4759 serves as a valuable tool to understand the complex relationship between MTH1 inhibition and anticancer activity. Despite sharing the ability to inhibit MTH1 with TH287, IACS-4759's lack of cytotoxicity suggests that the therapeutic efficacy observed with TH287 might involve mechanisms beyond simply inhibiting MTH1-specific 8-oxodGTPase activity [].

Synthesis Analysis

The synthesis of TH287 has been documented through various methodologies. One notable approach involves a two-step process that utilizes 2-amino-4,6-dichloropyrimidine and methanol as starting materials. The reaction conditions typically include refluxing with a 40% aqueous solution of methylamine for 1 to 2 hours, followed by solvent removal under reduced pressure and purification using a mixture of petroleum ether and ethyl acetate .

Another method described in the literature involves high-performance liquid chromatography (HPLC) for purification and mass spectrometry for identity confirmation, ensuring high radiochemical purity necessary for its use as a radiotracer in positron emission tomography (PET) studies . The specific activity of synthesized TH287 has been reported at approximately 31.2 Ci/mmol, indicating its suitability for in vivo imaging applications.

Molecular Structure Analysis

The molecular structure of TH287 features a pyrimidine ring substituted with an N4-methyl group and two amino groups at positions 2 and 4. This configuration contributes to its binding affinity towards MTH1. The compound's molecular formula is C6H8Cl2N4, with a molecular weight of approximately 195.06 g/mol. Structural data can be obtained through techniques such as X-ray crystallography or NMR spectroscopy, which elucidate the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

TH287 primarily undergoes interactions that inhibit the enzymatic activity of MTH1. In vitro studies have demonstrated that TH287 exhibits a low half-maximal inhibitory concentration (IC50) of approximately 0.8 nM against MTH1, showcasing its high potency . The compound's mechanism involves competitive inhibition, where it binds to the active site of MTH1, preventing substrate access and subsequent catalytic activity.

Additionally, TH287 has been observed to disrupt microtubule networks within cancer cells at cytotoxic concentrations, suggesting that it may also interact with tubulin . This dual mechanism—targeting both nucleotide metabolism and microtubule dynamics—enhances its potential as an anticancer agent.

Mechanism of Action

The mechanism by which TH287 exerts its effects begins with its binding to MTH1. By inhibiting this enzyme, TH287 leads to the accumulation of oxidized nucleotides such as 8-oxo-dGTP within cells. This accumulation triggers cellular stress responses and ultimately results in programmed cell death .

Furthermore, studies indicate that TH287 induces phosphorylation of Bcl-2 protein at effective concentrations, contributing to apoptosis pathways . The compound's ability to disrupt microtubule integrity further amplifies its cytotoxic effects by interfering with essential cellular processes such as mitosis.

Physical and Chemical Properties Analysis

TH287 exhibits several notable physical and chemical properties:

These properties are crucial for formulating TH287 into suitable dosage forms for research applications.

Applications

TH287 has significant potential applications in scientific research and clinical settings:

  • Cancer Research: As a potent inhibitor of MTH1, TH287 is being explored for its efficacy against various cancers by disrupting nucleotide metabolism.
  • Radiotracer Development: Its ability to be radiolabeled with carbon-11 makes it valuable for PET imaging studies aimed at visualizing MTH1 expression in tumors .
  • Mechanistic Studies: Researchers utilize TH287 to investigate the roles of oxidative stress and nucleotide repair mechanisms in cancer biology.

Properties

CAS Number

1609960-30-6

Product Name

TH287

IUPAC Name

6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine

Molecular Formula

C11H10Cl2N4

Molecular Weight

269.13 g/mol

InChI

InChI=1S/C11H10Cl2N4/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13/h2-5H,1H3,(H3,14,15,16,17)

InChI Key

URWCXPXBBITYLR-UHFFFAOYSA-N

SMILES

CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N

Solubility

Soluble in DMSO, not in water

Synonyms

TH287; TH 287; TH-287.

Canonical SMILES

CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.